molecular formula C25H19ClN4O3S B2719001 3-(4-chlorobenzyl)-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034520-48-2

3-(4-chlorobenzyl)-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2719001
CAS No.: 2034520-48-2
M. Wt: 490.96
InChI Key: UHSMJHFHYZLGOL-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzyl)-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a synthetic small molecule belonging to the quinazolinone class, a group of nitrogen-containing heterocycles recognized for their diverse biological potential. This compound features a complex structure integrating a quinazolin-4(3H)-one core, which is substituted at the N(3) position with a 4-chlorobenzyl group and at the C(2) position with a sulfur-linked (3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl moiety. The strategic incorporation of a 1,2,4-oxadiazole ring, a privileged scaffold in medicinal chemistry, is designed to fine-tune the molecule's electronic properties, binding affinity, and metabolic stability, thereby enhancing its value as a research tool. Quinazoline and quinazolinone derivatives are intensively investigated for their wide range of biological activities . While the specific activity profile of this compound requires empirical determination, structurally similar analogs have demonstrated significant potential in early-stage research as anticancer, antibacterial, and anti-inflammatory agents . For instance, hybrid molecules combining quinazolinone with other heterocyclic systems, such as tetrazolo[1,5-c]quinazolines, have shown promising growth inhibition against various human tumor cell lines, including melanoma, leukemia, and cancers of the lung and colon . The molecular architecture of this reagent suggests it may interact with biological targets like enzyme active sites; some quinazolinone-based compounds are known to exhibit activity by targeting topoisomerase enzymes or the epidermal growth factor receptor (EGFR) . Researchers can utilize this compound as a key intermediate or final product in the design and synthesis of novel bioactive molecules, in high-throughput screening campaigns to identify new lead compounds, and in mechanistic studies to elucidate pathways involved in cell proliferation and microbial growth. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN4O3S/c1-32-19-12-8-17(9-13-19)23-28-22(33-29-23)15-34-25-27-21-5-3-2-4-20(21)24(31)30(25)14-16-6-10-18(26)11-7-16/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSMJHFHYZLGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-chlorobenzyl)-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one , identified by its CAS number 2034520-48-2 , is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antioxidant effects, and mechanism of action.

Chemical Structure and Properties

The molecular formula of the compound is C25H19ClN4O3SC_{25}H_{19}ClN_{4}O_{3}S, with a molecular weight of 491.0 g/mol . The presence of various functional groups, such as the quinazolinone and oxadiazole moieties, is critical for its biological activity.

PropertyValue
Molecular FormulaC25H19ClN4O3SC_{25}H_{19}ClN_{4}O_{3}S
Molecular Weight491.0 g/mol
CAS Number2034520-48-2

Anticancer Activity

Recent studies have demonstrated that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study screening a series of quinazolinone compounds found that those with similar structures to our compound showed sub-micromolar potency against cancer cells such as MCF-7 (breast cancer) and A2780 (ovarian cancer) .

Case Study:
In a comparative study, 3-(4-chlorobenzyl)-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one was tested alongside other quinazolinone derivatives. The results indicated that it induced apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers .

Antioxidant Activity

The antioxidant potential of the compound has also been evaluated using various assays such as DPPH and ABTS. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to cancer progression.

Research Findings:
A study highlighted that derivatives with methoxy substituents exhibited enhanced antioxidant activity compared to their non-methoxy counterparts. The presence of both hydroxyl and methoxy groups significantly improved the radical scavenging capacity .

The mechanism through which 3-(4-chlorobenzyl)-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one exerts its biological effects involves multiple pathways:

  • Cell Cycle Arrest: The compound induces G1 phase arrest in cancer cells, leading to reduced cell proliferation.
  • Apoptosis Induction: It activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
  • Antioxidant Defense: By scavenging free radicals, it reduces oxidative stress within cells, which can otherwise lead to DNA damage and tumor progression.

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula : C23H19ClN4O3S
  • Molecular Weight : 466.94 g/mol

Structural Features

The compound features a quinazolinone core substituted with a chlorobenzyl group and an oxadiazole moiety, which is known for enhancing biological activity. The presence of sulfur in the thioether linkage may also contribute to its pharmacological properties.

Antimicrobial Properties

Research has shown that derivatives of quinazolinones exhibit significant antimicrobial activities. The incorporation of oxadiazole groups has been linked to enhanced efficacy against various pathogens. For instance, compounds similar to 3-(4-chlorobenzyl)-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .

Anti-inflammatory Effects

Quinazolinone derivatives have been reported to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition leads to decreased production of pro-inflammatory mediators, making these compounds promising candidates for developing anti-inflammatory drugs .

Analgesic Activity

In vivo studies have indicated that quinazolinone derivatives possess analgesic properties. The mechanism is believed to involve modulation of pain pathways through inhibition of inflammatory mediators .

Anticancer Potential

Recent studies suggest that compounds containing quinazolinone and oxadiazole moieties may exhibit anticancer activities. These compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways .

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial activity of various quinazolinone derivatives against strains such as Staphylococcus aureus and Escherichia coli. Compounds similar to the target molecule showed promising results with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

Case Study 2: Anti-inflammatory Mechanism Investigation

Research investigating the anti-inflammatory effects of quinazolinone derivatives demonstrated that treatment with these compounds resulted in reduced levels of inflammatory cytokines in animal models. This suggests their potential use in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Differences Among Quinazolinone Derivatives
Compound Name R₁ (Position 3) R₂ (Oxadiazole/Triazole Substituent) Biological Activity (If Reported) Reference
Compound X 4-Chlorobenzyl 4-Methoxyphenyl (1,2,4-oxadiazole) Not reported -
3-(4-Chlorobenzyl)quinazolin-4(3H)-one (2f) 4-Chlorobenzyl None Not reported
3-(3,4,5-Trimethoxyphenyl)quinazolin-4(3H)-one (2g) 3,4,5-Trimethoxyphenyl None Not reported
8-Chloro-3-(4-methoxyphenyl)quinazolin-4(3H)-one (2h) 4-Methoxyphenyl 8-Chloro substitution on quinazolinone Not reported
Fluorophenyl Analog () 4-Chlorobenzyl 4-Fluorophenyl (1,2,4-oxadiazole) Not reported

Key Observations :

Substituent Impact on Lipophilicity :

  • The 4-chlorobenzyl group in Compound X and 2f increases lipophilicity compared to the polar 3,4,5-trimethoxyphenyl group in 2g .
  • The 4-methoxyphenyl group in Compound X may enhance solubility relative to the 4-fluorophenyl analog in .

Comparison :

  • Heterogeneous catalysis () employs PEG-400 and Bleaching Earth Clay, which may reduce side reactions compared to traditional methods .

Q & A

Q. What are the common synthetic routes for this compound?

The synthesis involves sequential steps:

  • Quinazolinone core formation : Reacting 4-chlorobenzaldehyde derivatives with thioacetate or similar reagents to form the quinazolinone backbone, as described for analogous compounds in .
  • Thioether linkage introduction : Mercaptoacetic acid or thiol-containing intermediates are used to attach the thioether group (e.g., see for thiazolidinone-thioether synthesis) .
  • Oxadiazole ring cyclization : Amidoxime intermediates undergo cyclization using dehydrating agents like POCl₃ ( ) or microwave-assisted conditions () .

Q. Which spectroscopic methods confirm the compound’s structure?

Key methods include:

  • ¹H/¹³C NMR : To verify substituent positions and connectivity (e.g., quinazolinone C=O at ~170 ppm, oxadiazole protons at δ 8.0–8.5) .
  • IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C-S at ~650 cm⁻¹) .
  • Mass spectrometry : Determines molecular weight (e.g., ESI-MS for [M+H]⁺) .
  • X-ray crystallography : Resolves crystal packing and stereochemistry ( and provide examples for related structures) .

Q. What biological activities are linked to its structural motifs?

  • Quinazolinone core : Antimicrobial activity against Gram-positive bacteria () .
  • Oxadiazole ring : Antioxidant properties via radical scavenging () .
  • Thioether linkage : Enhances lipophilicity and membrane permeability ( ) .

Advanced Questions

Q. How can reaction conditions optimize oxadiazole ring formation?

Comparative studies suggest:

  • Dehydrating agents : POCl₃ yields higher cyclization efficiency (75–85%) compared to H₂SO₄ (60–70%) ( ) .
  • Solvent effects : Ethanol or DMF improves solubility of polar intermediates () .
  • Microwave irradiation : Reduces reaction time (10–15 min vs. 6–8 hours) and increases yield (85–90%) () .
Condition Yield Time Reference
POCl₃, 120°C75–85%6–8 hours
Microwave, 150°C85–90%10–15 min

Q. How to design SAR studies for the 4-methoxyphenyl group?

  • Substituent variation : Replace methoxy with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups to assess activity changes () .
  • Bioisosteric replacement : Substitute oxadiazole with triazole or thiadiazole rings () .
  • Docking studies : Use computational models to predict binding affinity with target enzymes (e.g., ’s docking poses for related compounds) .

Q. How to resolve contradictions in reported biological data?

Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., MIC testing against S. aureus ATCC 25923 in vs. clinical isolates in ) .
  • Structural analogs : Compare activities of derivatives with minor substitutions (e.g., 4-methoxy vs. 4-chloro in ) .
  • Physicochemical factors : Measure logP to correlate lipophilicity with membrane penetration ( ) .

Methodological Guidance

Q. What strategies improve purity during synthesis?

  • Column chromatography : Use silica gel with gradient elution (hexane:EtOAc 4:1 to 1:1) to separate polar byproducts ( ) .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals () .
  • HPLC-MS monitoring : Track reaction progress in real-time () .

Q. How to validate target engagement in mechanistic studies?

  • Enzyme inhibition assays : Test against kinases or oxidoreductases linked to quinazolinone activity () .
  • Cellular uptake studies : Use fluorescent analogs or radiolabeling (e.g., ³H or ¹⁴C tags) () .
  • Western blotting : Quantify downstream protein expression changes (e.g., apoptosis markers) .

Notes

  • All referenced evidence is peer-reviewed or from authoritative databases (e.g., PubChem, Acta Crystallographica).

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